
5-(1-phenoxyethyl)-1H-pyrazole
Übersicht
Beschreibung
“5-(1-phenoxyethyl)-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important bioactive compounds . The compound also contains a phenoxyethyl group, which is a combination of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and an ethoxy group (an oxygen atom bonded to two carbon atoms).
Synthesis Analysis
The synthesis of pyrazole derivatives usually involves the reaction of hydrazines with 1,3-diketones . The phenoxyethyl group could potentially be introduced through a substitution reaction, but the exact method would depend on the specific conditions and reactants used.Chemical Reactions Analysis
Pyrazole compounds can participate in various chemical reactions, particularly those involving the nitrogen atoms in the ring . The phenoxyethyl group could also potentially participate in reactions, particularly those involving the oxygen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(1-phenoxyethyl)-1H-pyrazole” would depend on the specific structure of the compound. Pyrazole compounds are generally stable and have relatively high melting points .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Medicinal chemistry plays a pivotal role in designing and developing pharmaceutical compounds. Researchers explore the molecular interactions of synthetic, semi-synthetic, and natural biologically active substances. In this context, 5-(1-phenoxyethyl)-1H-pyrazole and its derivatives have garnered interest due to their potential pharmacological effects. By understanding their molecular structure and physicochemical properties, chemists can tailor safe and effective drugs to enhance quality of life .
Anti-Cancer Properties
Recent investigations highlight the anti-cancer activity of related compounds. For instance, (E)-5-(3-(4-chlorophenyl) acryloyl)-2-methoxybenzenesulfonamide exhibited potent anti-cancer effects against various cell lines, including HCT-116 . Further exploration of 5-(1-phenoxyethyl)-1H-pyrazole derivatives may reveal novel anti-cancer agents.
Wirkmechanismus
Target of Action
It is known that pyrazole derivatives have been synthesized and tested for their antimicrobial activity . Furthermore, compounds with a similar structure, such as 2-aminothiazoles, have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Mode of Action
When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .
Biochemical Pathways
It is known that compounds with a similar structure, such as 2-aminothiazoles, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Result of Action
It is known that compounds with a similar structure, such as 2-aminothiazoles, have shown promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Action Environment
For example, phenoxy herbicides, which share a similar structure, are widely used in agriculture to control broadleaf weeds .
Eigenschaften
IUPAC Name |
5-(1-phenoxyethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(11-7-8-12-13-11)14-10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJDPJOZCWCBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-phenoxyethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3041480.png)
![Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate](/img/structure/B3041481.png)
![Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B3041482.png)
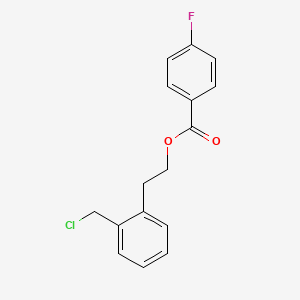
![2-chloro-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B3041487.png)
![4-(chloromethyl)-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B3041488.png)
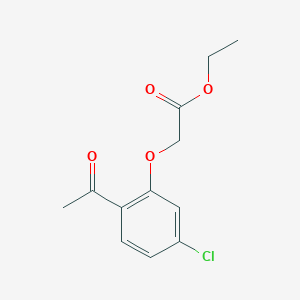
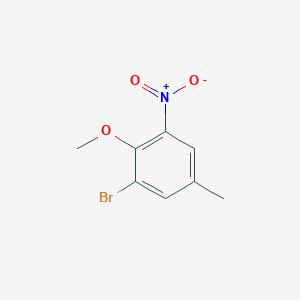
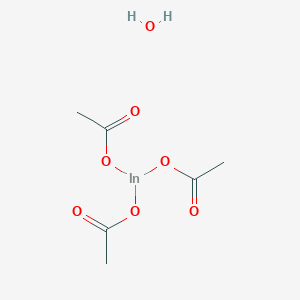

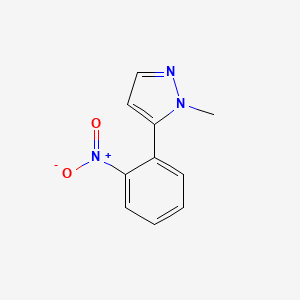
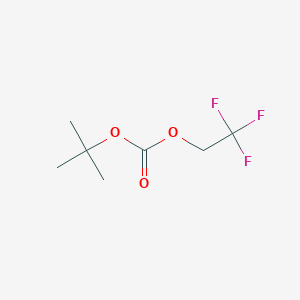
![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate](/img/structure/B3041501.png)
![[5-Methyl-2-(trifluoromethyl)-3-furyl]methanol](/img/structure/B3041502.png)